molecular formula C11H16ClN B12301103 trans-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride

trans-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B12301103
M. Wt: 197.70 g/mol
InChI Key: DATBZTJKVMQIOR-UHFFFAOYSA-N
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Description

trans-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride: is a chemical compound with the molecular formula C11H15N and a molecular weight of 161.24 g/mol . It is a cyclopropane derivative, characterized by the presence of a cyclopropane ring attached to a 2,4-dimethylphenyl group and an amine group. This compound is often used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride typically involves the reaction of 2,4-dimethylphenylacetonitrile with a suitable cyclopropanating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The resulting cyclopropane derivative is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study the effects of cyclopropane derivatives on biological systems. It is often used in experiments to understand the interaction of cyclopropane-containing compounds with biological targets.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential use as a drug candidate.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of trans-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, trans-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride is unique due to the presence of two methyl groups on the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct in terms of its chemical and biological properties.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-7-3-4-9(8(2)5-7)10-6-11(10)12;/h3-5,10-11H,6,12H2,1-2H3;1H

InChI Key

DATBZTJKVMQIOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CC2N)C.Cl

Origin of Product

United States

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